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molecular formula C15H13NO4S B8515741 N-(p-sulfophenyl)-cinnamamide CAS No. 89217-68-5

N-(p-sulfophenyl)-cinnamamide

Cat. No. B8515741
M. Wt: 303.3 g/mol
InChI Key: WRSKRHBACBNALX-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04455295

Procedure details

To a suspension of 86.5 g of anhydrous sulphanilic acid in 120 g of acetone are added dropwise, while stirring at 30° C., 168.8 g of N,N-dimethyl-benzylamine in the course of 15 minutes, followed by a solution of 83.5 g of cinnamoyl chloride in 80 g of acetone in the course of 50 minutes. After the addition is complete, the reaction temperature is increased to the reflux temperature for 1 hour, and the acetone is then removed as completely as possible. The residue which remains is stirred for 1 hour at 80° C., 90 g of 50% strength sodium hydroxide solution in 500 ml of water are then added, and the mixture is again heated to 80° C. and left to stand at this temperature for 15 minutes. The phases are separated and the aqueous phase is washed with 50 g of toluene. The aqueous phase, which is still hot, is diluted with 800 ml of water and neutralized with concentrated sulphuric acid. The cooled aqueous solution is then added dropwise in the course of 20 minutes to 1 kg of 50% strength sulphuric acid, while stirring vigorously. The precipitated crystals are separated off and dissolved in 4 liters of water, the solution is filtered, and again brought to crystallization by the addition of 100 g of concentrated sulphuric acid. 111 g of pure N-(p-sulfophenyl)-cinnamamide (corresponding to 75.9% of theory) with a melting point of 235°-237° C. are obtained. UV spectrum (in methanol):
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
solvent
Reaction Step One
Quantity
168.8 g
Type
reactant
Reaction Step Two
Quantity
83.5 g
Type
reactant
Reaction Step Three
Quantity
80 g
Type
solvent
Reaction Step Three
Name
N-(p-sulfophenyl)-cinnamamide
Yield
75.9%

Identifiers

REACTION_CXSMILES
[S:1]([OH:11])(=[O:10])([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=[O:2].CN(CC1C=CC=CC=1)C.[C:22](Cl)(=[O:31])[CH:23]=[CH:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>CC(C)=O>[S:1]([C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:22](=[O:31])[CH:23]=[CH:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[CH:7][CH:8]=1)([OH:11])(=[O:10])=[O:2]

Inputs

Step One
Name
Quantity
86.5 g
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)O
Name
Quantity
120 g
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
168.8 g
Type
reactant
Smiles
CN(C)CC1=CC=CC=C1
Step Three
Name
Quantity
83.5 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)Cl
Name
Quantity
80 g
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
while stirring at 30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise
CUSTOM
Type
CUSTOM
Details
in the course of 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature is increased to the reflux temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the acetone is then removed as completely as possible
STIRRING
Type
STIRRING
Details
The residue which remains is stirred for 1 hour at 80° C.
Duration
1 h
ADDITION
Type
ADDITION
Details
90 g of 50% strength sodium hydroxide solution in 500 ml of water are then added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is again heated to 80° C.
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
the aqueous phase is washed with 50 g of toluene
ADDITION
Type
ADDITION
Details
is diluted with 800 ml of water and neutralized with concentrated sulphuric acid
ADDITION
Type
ADDITION
Details
The cooled aqueous solution is then added dropwise in the course of 20 minutes to 1 kg of 50% strength sulphuric acid
STIRRING
Type
STIRRING
Details
while stirring vigorously
CUSTOM
Type
CUSTOM
Details
The precipitated crystals are separated off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 4 liters of water
FILTRATION
Type
FILTRATION
Details
the solution is filtered
CUSTOM
Type
CUSTOM
Details
again brought to crystallization by the addition of 100 g of concentrated sulphuric acid

Outcomes

Product
Details
Reaction Time
15 min
Name
N-(p-sulfophenyl)-cinnamamide
Type
product
Smiles
S(=O)(=O)(O)C1=CC=C(C=C1)NC(C=CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 111 g
YIELD: PERCENTYIELD 75.9%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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